molecular formula C11H8N4OS B11520467 N-[5-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]formamide

N-[5-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]formamide

Cat. No.: B11520467
M. Wt: 244.27 g/mol
InChI Key: LVFLFDMBNXLKCY-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-1,3-THIAZOL-2-YL]FORMAMIDE is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-1,3-THIAZOL-2-YL]FORMAMIDE typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling of Benzimidazole and Thiazole Rings: The final step involves the coupling of the benzimidazole and thiazole rings through a formamide linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-1,3-THIAZOL-2-YL]FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-1,3-THIAZOL-2-YL]FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-1,3-THIAZOL-2-YL]FORMAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • 2-(1H-1,3-benzodiazol-2-yl)phenol
  • 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-1,3-THIAZOL-2-YL]FORMAMIDE is unique due to its combined benzimidazole and thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]formamide

InChI

InChI=1S/C11H8N4OS/c16-6-13-11-12-5-9(17-11)10-14-7-3-1-2-4-8(7)15-10/h1-6H,(H,14,15)(H,12,13,16)

InChI Key

LVFLFDMBNXLKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(S3)NC=O

Origin of Product

United States

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